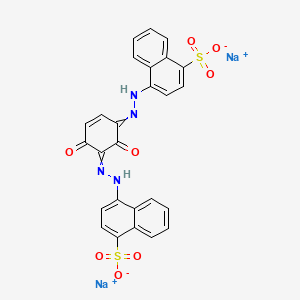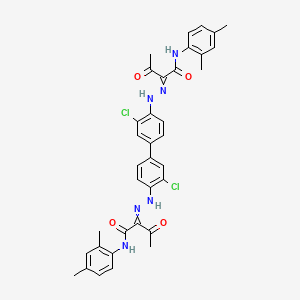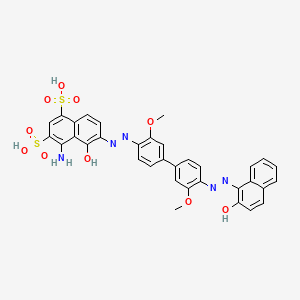
Direct Fast Brown M
Overview
Description
Mechanism of Action
Target of Action
Direct Brown 2 is a direct dye . It is soluble in water and ionizable to form colored anions . The primary targets of Direct Brown 2 are cellulose fibers or protein fibers . It is mainly used for dyeing and printing for cellulose fiber and cotton .
Mode of Action
Direct Brown 2 interacts with its targets (cellulose fibers or protein fibers) through a process known as direct dyeing . This process involves the dye being dissolved in water and the material to be dyed being immersed in the dye solution. The dye molecules are attracted to the fiber molecules and the dye is absorbed directly into the fiber.
Pharmacokinetics
Its solubility in water and its ability to ionize and form colored anions are key properties that affect its bioavailability for dyeing purposes .
Result of Action
The result of Direct Brown 2’s action is the successful dyeing of cellulose or protein fibers. The dye is absorbed directly into the fiber, resulting in a change in color of the material . The exact molecular and cellular effects of this process are complex and depend on a variety of factors, including the specific properties of the dye and the material being dyed.
Action Environment
The action of Direct Brown 2 can be influenced by various environmental factors. For example, the pH, temperature, and ionic strength of the dye bath can affect the dyeing process. Additionally, the presence of other chemicals in the dye bath can also influence the efficacy and stability of the dye .
Biochemical Analysis
Biochemical Properties
It is known that Direct Brown 2 can interact with various enzymes and proteins within a cell . The nature of these interactions is largely dependent on the specific biochemical environment and the presence of other molecules.
Molecular Mechanism
It is known that the compound can interact with various biomolecules within a cell, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of the compound can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Direct Brown 2 can vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors within a cell, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins within a cell .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within a cell, potentially due to targeting signals or post-translational modifications .
Preparation Methods
Direct Fast Brown M is synthesized through a series of diazotization and coupling reactions. The synthetic route typically involves the diazotization of 7-amino-1-hydroxy-3-sulfonato-2-naphthylamine followed by coupling with 4-[(1,1’-biphenyl)-4-yl]azo]-2-hydroxybenzoic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compounds. Industrial production methods involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Direct Fast Brown M undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various reducing agents like sodium dithionite . The major products formed from these reactions are typically aromatic amines and other substituted aromatic compounds .
Scientific Research Applications
Direct Fast Brown M has several scientific research applications:
Chemistry: It is used as a model compound in studies involving azo dye degradation and adsorption processes.
Industry: Apart from its primary use in textile dyeing, direct brown 2 is also used in wastewater treatment studies to evaluate the efficiency of various adsorption and electrocoagulation methods
Comparison with Similar Compounds
Direct Fast Brown M is unique among azo dyes due to its specific molecular structure and binding properties. Similar compounds include:
Direct brown 112: A substitute dye for direct brown 2, used in similar applications but with different binding affinities and stability.
Direct red 28: Another azo dye with similar applications but different molecular targets and pathways.
Direct blue 1: Used in textile dyeing with different color properties and binding mechanisms.
Properties
CAS No. |
2429-82-5 |
|---|---|
Molecular Formula |
C29H21N5NaO7S |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H21N5O7S.Na/c30-19-6-1-18-13-26(42(39,40)41)27(28(36)23(18)14-19)34-32-21-9-4-17(5-10-21)16-2-7-20(8-3-16)31-33-22-11-12-25(35)24(15-22)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41); |
InChI Key |
RADNDJVNBVVKJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
2429-82-5 |
physical_description |
Reddish-brown solid or dark brown powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1 to 10 mg/mL at 68° F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI Direct Brown 2; Airedale Brown MD; Direct Brown 2; NSC 74701; NSC-74701; NSC74701; Brown M; C.I. Direct Brown 2, disodium salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















